molecular formula C13H17NO4 B554472 CBZ-D-VALINE CAS No. 1685-33-2

CBZ-D-VALINE

Cat. No.: B554472
CAS No.: 1685-33-2
M. Wt: 251.28 g/mol
InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N
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Description

CBZ-D-Valine, also known as N-Carbobenzoxy-D-valine, is a derivative of the amino acid D-valine. It is characterized by the presence of a benzyloxycarbonyl (CBZ) protecting group attached to the amino group of D-valine. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Z-D-Val-OH, also known as N-Carbobenzyloxy-D-valine or Cbz-D-Val-OH , is a derivative of the amino acid valine. It is primarily targeted at caspases, a family of cysteine proteases that play a central role in cell death and inflammation responses .

Mode of Action

Z-D-Val-OH inhibits caspases by irreversibly binding to their catalytic site . By inhibiting the activity of multiple caspases, Z-D-Val-OH can block many different biological processes, including inflammasome activation and the induction of apoptosis, leading to increased cell survival in many different cell types .

Biochemical Pathways

The primary biochemical pathway affected by Z-D-Val-OH is the caspase-dependent pathway. Caspases are involved in the initiation and execution of apoptosis, a form of programmed cell death. By inhibiting caspases, Z-D-Val-OH can block apoptosis, thereby promoting cell survival .

Pharmacokinetics

As a general rule, the pharmacokinetics of a compound depend on its absorption, distribution, metabolism, and excretion (adme) properties . These properties can be influenced by factors such as the compound’s chemical structure, its solubility, and the presence of transport proteins.

Result of Action

The primary result of Z-D-Val-OH’s action is the inhibition of apoptosis, leading to increased cell survival . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of inflammation, inhibiting apoptosis can lead to a reduction in inflammation and lethality in an experimental model of endotoxic shock .

Action Environment

The action, efficacy, and stability of Z-D-Val-OH can be influenced by various environmental factors. While specific information on Z-D-Val-OH is limited, it is known that factors such as pH, temperature, and the presence of other compounds can affect the action of similar compounds . Therefore, these factors should be considered when studying the action of Z-D-Val-OH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CBZ-D-Valine typically involves the protection of the amino group of D-valine using benzyl chloroformate (CBZ-Cl). The reaction is carried out under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base to neutralize the hydrochloric acid produced during the reaction . The general reaction scheme is as follows:

D-Valine+CBZ-ClThis compound+HCl\text{D-Valine} + \text{CBZ-Cl} \rightarrow \text{this compound} + \text{HCl} D-Valine+CBZ-Cl→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

CBZ-D-Valine undergoes various chemical reactions, including:

    Oxidation: The CBZ group is stable under mild oxidative conditions.

    Reduction: The CBZ group can be removed by hydrogenolysis using palladium on charcoal (Pd/C) in the presence of hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) with palladium on charcoal (Pd/C).

    Substitution: Benzyl chloroformate (CBZ-Cl), methanesulfonyl chloride (MsCl), N-methylimidazole (NMI).

Major Products Formed

Scientific Research Applications

CBZ-D-Valine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    CBZ-L-Valine: The L-isomer of CBZ-D-Valine, used in similar applications but with different stereochemistry.

    N-Boc-D-Valine: Another protected form of D-valine, using the tert-butoxycarbonyl (Boc) group instead of the CBZ group.

    N-Fmoc-D-Valine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

This compound is unique due to its stability under a wide range of conditions and its ease of removal by hydrogenolysis. This makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection of amino groups are required .

Properties

IUPAC Name

(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZBRDGRHNSGZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149-26-4, 1685-33-2
Record name N-(benzyloxycarbonyl)-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-alpha-Benzyloxycarbonyl-D-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Carbobenzoxy-D-valine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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